ADC-4 (Inhibitor-Linker 2) vs. ADC-3 (Inhibitor-Linker 1): Direct Head-to-Head Cytotoxicity Comparison in c-Kit–Expressing Cell Lines
When conjugated to the same anti-c-Kit monoclonal antibody, the resulting ADCs exhibit differential potency depending on which inhibitor-linker construct is used. ADC-4 (containing NAMPT inhibitor-linker 2) demonstrates an IC50 of <7 pM against GIST-T1 cells and 40 pM against NCI-H526 cells. In contrast, ADC-3 (containing NAMPT inhibitor-linker 1) achieves IC50 values of <3 pM against GIST-T1 cells and 9 pM against NCI-H526 cells . The fold difference in potency is cell-line dependent: ADC-3 is approximately 2.3-fold more potent in GIST-T1 cells (based on upper-bound estimates), whereas ADC-3 is approximately 4.4-fold more potent in NCI-H526 cells.
| Evidence Dimension | ADC cytotoxicity (IC50) |
|---|---|
| Target Compound Data | GIST-T1: <7 pM; NCI-H526: 40 pM |
| Comparator Or Baseline | ADC-3 (NAMPT inhibitor-linker 1): GIST-T1: <3 pM; NCI-H526: 9 pM |
| Quantified Difference | GIST-T1: ~2.3× fold difference (ADC-3 more potent); NCI-H526: ~4.4× fold difference (ADC-3 more potent) |
| Conditions | c-Kit–expressing GIST-T1 (gastrointestinal stromal tumor) and NCI-H526 (small cell lung cancer) cell lines; 72–144 hour treatment; CellTiter-Glo viability assay |
Why This Matters
The choice between inhibitor-linker 1 and inhibitor-linker 2 directly impacts ADC potency, with cell-line–specific performance differences of up to 4.4-fold, requiring deliberate selection based on the target indication and desired potency profile.
